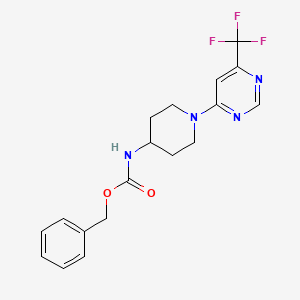

Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate, also known as BTPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTPC is a small molecule inhibitor of the protein phosphatase 2A (PP2A), which plays a critical role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

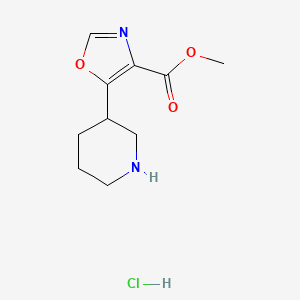

Stereoselective Piperidine Synthesis

Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate may be utilized in the stereoselective synthesis of piperidine structures, leveraging oxidative carbon–hydrogen bond functionalizations. This approach offers good to excellent levels of efficiency and stereocontrol, facilitating nearly instantaneous reactions at room temperature. Such methodologies are vital for creating complex molecular architectures found in pharmaceuticals and natural products (Brizgys, Jung, & Floreancig, 2012).

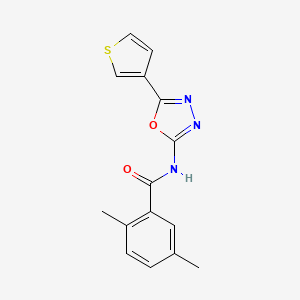

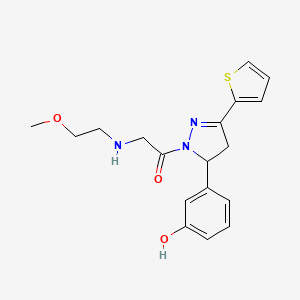

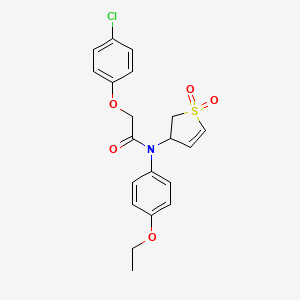

Synthesis of Thiophene and Pyrimidine Derivatives

Research into thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, as potent antitumor and antibacterial agents, involves the use of similar carbamate structures. These compounds, through a series of synthetic steps, have shown significant in vitro activity against various cancer cell lines and bacterial strains, indicating their potential in therapeutic applications (Hafez, Alsalamah, & El-Gazzar, 2017).

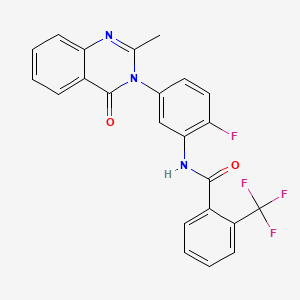

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

In the study of flumatinib metabolism among chronic myelogenous leukemia patients, the understanding of metabolic pathways involving similar trifluoromethyl pyrimidinyl compounds is crucial. Identifying the main metabolites of such drugs helps in optimizing their pharmacokinetic profiles for better therapeutic efficacy (Gong, Chen, Deng, & Zhong, 2010).

Intramolecular Hydrofunctionalization of Allenes

The intramolecular exo-hydrofunctionalization of allenes, using gold(I) catalysts, is another application area. This compound analogs can participate in these reactions, leading to the formation of piperidine derivatives, demonstrating the versatility of these compounds in catalytic synthetic processes (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).

Asymmetric Carbon-Carbon Bond Formations

The compound also finds application in asymmetric carbon-carbon bond formations in conjugate additions, serving as a precursor for the synthesis of substituted piperidines, pyrrolidines, and pyrimidinones. These reactions are key for the enantioselective synthesis of compounds with potential pharmaceutical applications (Johnson, Jang, Slafer, Curtis, & Beak, 2002).

properties

IUPAC Name |

benzyl N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2/c19-18(20,21)15-10-16(23-12-22-15)25-8-6-14(7-9-25)24-17(26)27-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKADBKLGYFPMMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate](/img/structure/B2695036.png)

![1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2695038.png)

![(2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2695039.png)

![4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2695043.png)

![N-(4-bromophenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2695044.png)

![N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2695046.png)

![Ethyl 1-[(3-chlorophenyl)(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B2695052.png)

![N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2695054.png)